

Application Note: Synthesis of Ethyl 5-Nitro-3,4-bis(2-methoxyethoxy)benzoate

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Compound of Interest

Compound Name: *Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate*

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Introduction

Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its nitration is a crucial step to introduce a nitro group onto the aromatic ring, which can then be further functionalized. This document provides a detailed protocol for the nitration of ethyl 3,4-bis(2-methoxyethoxy)benzoate to yield ethyl 5-nitro-3,4-bis(2-methoxyethoxy)benzoate. The procedure outlined is based on established methods for the nitration of substituted ethyl benzoates.

Experimental Protocol

Materials:

Reagent/Solvent	Formula	Molar Mass (g/mol)	Quantity
Ethyl 3,4-bis(2-methoxyethoxy)benzoate	C15H22O6	298.33	1.0 eq
Concentrated Sulfuric Acid (98%)	H2SO4	98.08	4.0 eq
Concentrated Nitric Acid (70%)	HNO3	63.01	1.5 eq
Crushed Ice	H2O	18.02	As needed
Ethanol	C2H5OH	46.07	For recrystallization
Distilled Water	H2O	18.02	For washing

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Thermometer
- Büchner funnel and flask
- Vacuum source
- Beakers
- Graduated cylinders
- Melting point apparatus

Procedure:

- Preparation of the Nitrating Mixture:
 - In a clean, dry test tube, carefully add 1.5 equivalents of concentrated nitric acid.
 - Cool the test tube in an ice bath.
 - Slowly, and with constant swirling, add 1.5 equivalents of concentrated sulfuric acid to the nitric acid.
 - Allow the nitrating mixture to cool in the ice bath.
- Reaction Setup:
 - Place 1.0 equivalent of ethyl 3,4-bis(2-methoxyethoxy)benzoate into a round-bottom flask equipped with a magnetic stir bar.
 - Add 2.5 equivalents of concentrated sulfuric acid to the flask, ensuring thorough mixing.
 - Cool the flask in an ice bath to a temperature below 10°C.[1]
- Nitration Reaction:
 - Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the benzoate in sulfuric acid over a period of 15-20 minutes.
 - Carefully monitor the temperature of the reaction mixture and maintain it below 10°C throughout the addition.[1]
 - After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.
- Work-up and Isolation:
 - Pour the reaction mixture slowly and carefully onto a generous amount of crushed ice in a beaker with constant stirring.[1][2]

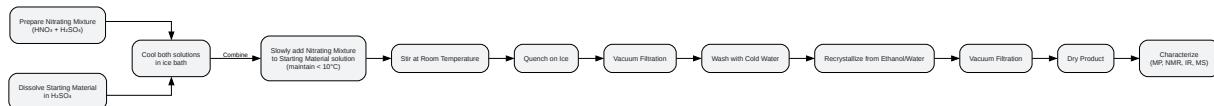
- A solid precipitate of the crude product should form.
- Allow the ice to melt completely.
- Collect the crude product by vacuum filtration using a Büchner funnel.[1][3]
- Wash the collected solid with ice-cold distilled water to remove any residual acid.[1][3]

- Purification:
 - The crude product can be purified by recrystallization.
 - Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it.[1][3]
 - If the solid does not dissolve completely, a small amount of warm water can be added dropwise until a clear solution is obtained.
 - Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.[3]
 - Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.
 - Dry the purified product in a desiccator or a low-temperature oven.
- Characterization:
 - Determine the melting point of the dried product.
 - Obtain spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) to confirm the structure of the final product, ethyl 5-nitro-3,4-bis(2-methoxyethoxy)benzoate. The expected molecular formula is C₁₅H₂₁NO₈ with a molecular weight of 343.33.[4][5][6]

Data Summary

Compound	Molecular Formula	Molar Mass (g/mol)	Expected Product
Ethyl 3,4-bis(2-methoxyethoxy)benzoate	C15H22O6	298.33	Starting Material
Ethyl 5-nitro-3,4-bis(2-methoxyethoxy)benzoate	C15H21NO8	343.33	Product

Experimental Workflow



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Caption: Workflow for the nitration of ethyl 3,4-bis(2-methoxyethoxy)benzoate.

Safety Precautions

- Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The nitration reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.
- Dispose of all chemical waste according to institutional guidelines.

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